N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
N-(1H-Indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a bis-indole derivative characterized by two indole moieties linked via a carboxamide group. One indole ring is substituted at the 1-position with an isopropyl (propan-2-yl) group, while the other retains a hydrogen at the 1-position, contributing to its unique electronic and steric profile. Its synthesis likely follows methods analogous to indole acylguanidine analogs, such as coupling reactions using activating agents like HATU ().
Properties
Molecular Formula |
C20H19N3O |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C20H19N3O/c1-13(2)23-12-10-14-15(5-3-8-19(14)23)20(24)22-18-7-4-6-17-16(18)9-11-21-17/h3-13,21H,1-2H3,(H,22,24) |
InChI Key |
OBFKFRRLXNXNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-4-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound characterized by its complex structure, which integrates an indole core with a propan-2-yl group and a carboxamide functional group. This unique arrangement suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C_{16}H_{18}N_{2}O, with a molecular weight of approximately 274.33 g/mol. The presence of both indole and carboxamide functionalities is known to contribute to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that compounds with indole structures can influence bacterial behavior, notably affecting the formation of persister cells that contribute to antibiotic tolerance. This compound has been studied for its potential as an antimicrobial agent. It may act as a scaffold for developing inhibitors targeting bacterial alarmone synthetases, which are crucial in bacterial stress responses.
Table 1: Summary of Biological Activities
Anticancer Activity
Studies have shown that indole derivatives can induce cell death through various mechanisms, including methuosis—a form of cell death distinct from apoptosis. This compound may exhibit similar properties, making it a candidate for further investigation in cancer therapy . Its unique structural features may enhance its efficacy against certain cancer cell lines.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various indole derivatives, including this compound. For instance, a study demonstrated that certain modifications at the 2-position of the indole ring significantly altered biological activity, enhancing cytotoxicity against cancer cells .
Table 2: Case Study Results on Indole Derivatives
| Compound | IC50 (µM) | Biological Activity | Notes |
|---|---|---|---|
| This compound | TBD | Antimicrobial and anticancer | Further studies needed for detailed profiling |
| Indole derivative 1 | 10 | Induces methuosis | Effective against GBM cells |
| Indole derivative 2 | 5 | Cytotoxicity through microtubule disruption | Increased potency with specific substitutions |
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in bacterial stress responses. These studies provide insights into its potential mechanisms of action, indicating that the compound may effectively inhibit specific enzymes or receptors critical for bacterial survival under stress conditions.
Comparison with Similar Compounds
Key Structural Analogs :
- N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide () : Features an acylguanidine group instead of a carboxamide. The guanidine moiety increases basicity and hydrogen-bonding capacity compared to the carboxamide in the target compound.
- Indole derivatives with 4-chlorobenzoyl, nitro, or pyridyl substituents () : These compounds exhibit varied melting points (153–194°C) and yields (6–17%), influenced by substituent polarity. For example, the nitro group in compound 10l raises the melting point (190–191°C) due to enhanced intermolecular interactions.
Shared Techniques :
Divergences :
- Heterocyclic modifications: Compounds in incorporate thiazolidinone rings via condensation reactions, a pathway distinct from the target compound’s carboxamide linkage.
Metabolic Stability :
- The carboxamide group in the target compound may resist hydrolysis better than ester-containing analogs (e.g., ethyl bromoacetate derivatives in ), improving pharmacokinetics.
Comparison with Heterocyclic Variants
- N-(1H-Indazol-4-yl)-1H-indole-4-carboxamide () : Replacing one indole with indazole introduces an additional nitrogen, altering hydrogen-bonding patterns and aromaticity. This could enhance binding to targets requiring dual nitrogen interactions but reduce lipophilicity compared to the isopropyl-substituted indole.
- Thiazolidinone-indole hybrids (): The thiazolidinone moiety offers redox-active sulfur and carbonyl groups, diverging from the carboxamide’s hydrogen-bonding profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
